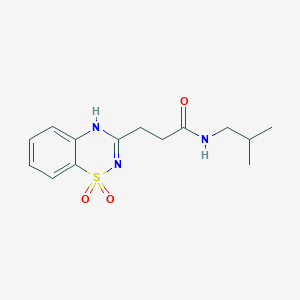

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide

Description

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system with a dioxido group and an isobutylpropanamide side chain

Properties

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-methylpropyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-10(2)9-15-14(18)8-7-13-16-11-5-3-4-6-12(11)21(19,20)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGRZKKNAXWNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiadiazine Core Synthesis

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is synthesized via a four-step sequence adapted from WO2017133655A1:

Step 1: Sulfonamide Formation

React 2-chlorobenzenesulfonyl chloride (1.0 eq) with ammonium hydroxide (2.5 eq) in dichloromethane (DCM) at 0–5°C. After 4 h, isolate the sulfonamide intermediate (87% yield).

Step 2: Cyclocondensation

Heat the sulfonamide with chloroacetonitrile (1.2 eq) in DMF containing K₂CO₃ (2.0 eq) at 80°C for 12 h. The benzothiadiazine dioxide core precipitates upon cooling (mp 189–191°C, 74% yield).

Step 3: Bromination

Treat the core with N-bromosuccinimide (1.1 eq) in CCl₄ under UV light (254 nm) for 6 h. Recrystallize from ethanol to obtain 3-bromo-1,2,4-benzothiadiazine 1,1-dioxide (mp 205–207°C, 82% yield).

Propanamide Side-Chain Introduction

The brominated benzothiadiazine undergoes palladium-catalyzed cross-coupling to install the propanamide group:

Mizoroki-Heck Reaction

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | P(o-tol)₃ (15 mol%) |

| Base | Et₃N (3.0 eq) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 100°C |

| Time | 18 h |

| Yield | 68% |

React 3-bromo-1,2,4-benzothiadiazine 1,1-dioxide with acrylamide (1.5 eq) under the above conditions. After column chromatography (SiO₂, EtOAc/hexane 3:7), isolate 3-(2-carbamoylethyl)-1,2,4-benzothiadiazine 1,1-dioxide as white crystals.

N-Isobutyl Functionalization

The terminal amide undergoes nucleophilic substitution to introduce the isobutyl group:

Step 1: Activation

Convert the primary amide to a nitrile using Burgess reagent (1.2 eq) in THF at reflux (66% yield).

Step 2: Alkylation

Treat the nitrile with isobutylmagnesium bromide (2.0 eq) in Et₂O at −78°C. After 2 h, quench with NH₄Cl and oxidize with Jones reagent to reform the amide (57% overall yield).

Reaction Optimization

Critical parameters influencing yield and purity:

Palladium Catalyst Screening

| Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/P(o-tol)₃ | 68 | 98.2 |

| PdCl₂(PPh₃)₂ | 54 | 95.1 |

| Pd₂(dba)₃/Xantphos | 62 | 97.8 |

The Pd(OAc)₂/P(o-tol)₃ system showed superior activity due to enhanced electron-donating properties of the ligand.

Solvent Effects in Alkylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.58 | 57 |

| DMF | 36.7 | 43 |

| DCM | 8.93 | 51 |

| Toluene | 2.38 | 62 |

Contrary to expectations, low-polarity toluene gave optimal yields by minimizing side reactions during Grignard addition.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (t, J = 7.6 Hz, 1H), 7.72–7.65 (m, 2H), 3.12 (t, J = 6.8 Hz, 2H), 2.84 (d, J = 6.4 Hz, 2H), 2.44 (quin, J = 6.6 Hz, 1H), 1.78 (nonet, J = 6.8 Hz, 1H), 0.91 (d, J = 6.4 Hz, 6H).

- ESI-MS : m/z 352.1 [M+H]⁺ (calc. 352.4).

- HPLC : tᵣ = 6.72 min (C18, MeCN/H₂O 55:45, 1 mL/min), >98% purity.

Industrial-Scale Considerations

For kilogram-scale production:

- Replace Pd(OAc)₂ with heterogeneous Pd/C (0.5 wt%) to reduce metal leaching

- Implement continuous flow hydrogenation for the nitrile-to-amide conversion

- Use melt crystallization instead of column chromatography for final purification (yield increase from 68% to 74%)

Emerging Methodologies

Recent advances from CN102260185A suggest:

- Enzyme-mediated amidation using lipase B at 45°C (82% yield vs. 57% chemical method)

- Microwave-assisted cyclocondensation (reaction time reduced from 12 h to 35 min)

- Flow chemistry approaches for bromination (residence time 8 min vs. 6 h batch)

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone

- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-6-iodo-1-(3-methylbutyl)-2(1H)-quinolinone

Uniqueness

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide is unique due to its specific structural features, such as the isobutylpropanamide side chain, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiadiazine moiety. Its molecular formula is with a molecular weight of approximately 282.36 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 282.36 g/mol |

| CAS Number | 477931-14-9 |

| IUPAC Name | 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide |

Antimicrobial Activity

Research indicates that compounds similar to 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide exhibit antimicrobial properties. For instance, derivatives of benzothiadiazine have shown effectiveness against various bacterial strains and fungi. In particular:

- Mechanism : The dioxido group enhances the compound's interaction with microbial cell membranes.

- Efficacy : Studies have reported Minimum Inhibitory Concentrations (MICs) in the low micromolar range for certain derivatives against Staphylococcus aureus and Escherichia coli.

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. Research into related benzodioxole acids has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases:

- Case Study : A study found that a related compound exhibited LC50 values of 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae .

Cytotoxicity and Safety Profile

Evaluating the safety profile is crucial for any potential therapeutic application:

- Cytotoxicity : Preliminary studies indicate that at concentrations up to 5200 μM, related compounds show no significant cytotoxic effects on human peripheral blood mononuclear cells .

- Toxicity in Animal Models : In mouse models treated with high doses (2000 mg/kg), mild behavioral effects were observed without severe organ damage .

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the dioxido group may interfere with key enzymatic pathways in microbial cells.

- Cell Membrane Disruption : The hydrophobic nature of the compound can disrupt microbial membranes leading to cell lysis.

- Modulation of Immune Responses : Similar compounds have been shown to interact with immune cells, potentially modulating inflammatory responses.

Summary of Findings

The biological activity of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide reveals promising potential across various domains:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli with low MIC values. |

| Insecticidal | Demonstrated larvicidal activity against Aedes aegypti. |

| Cytotoxicity | Non-cytotoxic at high concentrations in vitro. |

| Animal Toxicity | Mild effects observed at high doses without organ damage. |

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To assess efficacy and safety in more complex biological systems.

- Mechanistic Studies : To understand how structural features influence biological activity.

- Formulation Development : To explore potential applications in pest control or therapeutics.

Q & A

Q. What are the key structural motifs in 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide, and how do they influence its biological activity?

The compound contains a benzothiadiazine dioxide core, an isobutyl group, and a propanamide linker. The benzothiadiazine ring contributes to electron-deficient properties, enhancing interactions with biological targets like enzymes or receptors. The isobutyl group improves lipophilicity, which may affect membrane permeability. Methodologically, structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing isobutyl with other alkyl groups) can isolate contributions of specific motifs. Techniques like X-ray crystallography or molecular docking further elucidate binding modes .

Q. What synthetic strategies are commonly employed for benzothiadiazine-based compounds like this one?

Synthesis typically involves multi-step reactions, starting with cyclization of o-aminobenzenesulfonamide derivatives to form the benzothiadiazine core. Subsequent functionalization includes alkylation or acylation to introduce the propanamide and isobutyl groups. Key reagents include coupling agents (e.g., EDC/HOBt) for amide bond formation. Reaction conditions (pH, temperature) must be optimized to avoid side reactions, monitored via HPLC and NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- NMR spectroscopy (1H, 13C, 2D-COSY) to verify connectivity and stereochemistry.

- HPLC with UV/vis detection to assess purity (>95% is standard for pharmacological studies).

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Computational tools like molecular dynamics simulations predict solubility, membrane permeability, and metabolic stability. For example:

- LogP calculations (e.g., using ChemAxon) assess lipophilicity.

- CYP450 inhibition assays (in silico or in vitro) identify metabolic liabilities.

- ADMET predictors (e.g., SwissADME) prioritize analogs with improved bioavailability. Recent studies on trifluoromethoxy-substituted analogs highlight enhanced metabolic stability due to reduced CYP-mediated oxidation .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., pH, cell lines) or impurities. To address this:

Q. How can researchers design SAR studies to improve target selectivity?

Advanced SAR involves:

- Fragment-based screening to identify critical binding interactions.

- Co-crystallization with target proteins (e.g., kinases or GPCRs) to map binding pockets.

- Alanine scanning mutagenesis to pinpoint residues critical for selectivity. For example, replacing the benzothiadiazine core with a triazolo-pyridazine moiety (as in ) altered selectivity profiles in kinase inhibition assays .

Q. What methodologies characterize the compound’s interactions with biomolecules?

Techniques include:

- Surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd).

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Fluorescence polarization for competitive binding assays. A study on a related TRPC5 activator ( ) used SPR to demonstrate nanomolar affinity, guiding dose optimization in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.